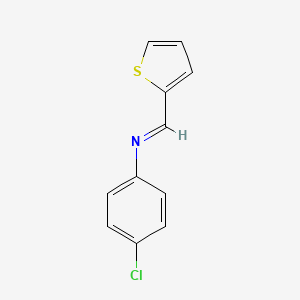

(4-Chlorophenyl)(2-thienylmethylene)amine

Description

Significance of Schiff Bases as Versatile Organic Scaffolds in Chemical Research

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netmdpi.com Their versatile synthetic accessibility and the reactivity of the imine group make them pivotal scaffolds in various domains of chemical research. They serve as crucial intermediates in the synthesis of numerous organic compounds, including amino acids and heterocyclic systems. 220.231.117 Furthermore, their ability to form stable complexes with a wide range of metal ions has established them as important ligands in coordination chemistry and catalysis. researcher.life The biological significance of Schiff bases is also well-documented, with derivatives exhibiting a broad spectrum of activities, such as antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. 220.231.117

Overview of Azomethine (Imine) Functionality and its Chemical Characteristics

The defining feature of a Schiff base is the azomethine or imine functional group (–C=N–). This group consists of a carbon atom double-bonded to a nitrogen atom, where the nitrogen is connected to an alkyl or aryl group, but not hydrogen. The carbon-nitrogen double bond is nucleophilic at the nitrogen atom and electrophilic at the carbon atom, providing a site for various chemical transformations. 220.231.117 The stability of the imine bond can vary; those derived from aromatic aldehydes and amines are generally more stable due to conjugation. mdpi.com The azomethine group is crucial for the biological activity observed in many Schiff base derivatives and its chelating ability is fundamental to the formation of metal complexes.

Contextualization of 4-Chlorophenyl and Thiophene (B33073) Moieties in the Design of Organic Molecules

The design of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine incorporates two specific and significant chemical moieties: 4-chlorophenyl and thiophene.

The 4-chlorophenyl group is a common substituent in medicinal chemistry. The presence of a chlorine atom on the phenyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character. This can enhance interactions with biological targets and improve metabolic stability. The 4-chloro substitution is often explored to enhance the potency of drug candidates.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a privileged scaffold in drug discovery and materials science. Thiophene and its derivatives are components of numerous pharmaceuticals and agrochemicals, often acting as bioisosteres for benzene (B151609) rings without a loss of biological activity. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself serves as a versatile building block for constructing complex organic molecules and polymers with interesting electronic and optical properties.

Current Research Landscape and Gaps Pertaining to (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine

Recent research has begun to explore the potential of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine. A comprehensive study has been published detailing its synthesis, electronic structure, and a range of biological activities including antimicrobial, antibiofilm, and larvicidal properties. This indicates a growing interest in the multifaceted potential of this specific Schiff base. However, a significant gap exists in the public availability of detailed experimental data. While characterization through spectroscopic and crystallographic methods has been performed, the specific data from these analyses are not widely disseminated in easily accessible formats. This limits the ability of other researchers to independently verify and build upon these findings without access to specialized journal subscriptions or databases.

Research Scope and Objectives for the Comprehensive Academic Study of the Compound

The primary objective of a comprehensive study on (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is to fully elucidate its chemical and physical properties and to explore its potential applications. The key research goals would include:

Synthesis and Optimization: To develop and refine a high-yield, efficient synthesis protocol for the compound.

Structural Elucidation: To perform detailed characterization using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and to determine its three-dimensional structure through single-crystal X-ray diffraction.

Theoretical Analysis: To conduct computational studies, such as Density Functional Theory (DFT), to understand its electronic structure, reactivity, and spectroscopic properties on a theoretical level.

Evaluation of Biological Activity: To systematically screen the compound for a range of biological activities, building upon initial findings of its antimicrobial and antibiofilm potential.

A thorough investigation addressing these objectives would provide a complete and valuable profile of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine for the broader scientific community.

Structure

3D Structure

Properties

CAS No. |

13533-31-8 |

|---|---|

Molecular Formula |

C11H8ClNS |

Molecular Weight |

221.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H8ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |

InChI Key |

SEJGFKXSPGDMJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Classical Condensation Reactions for Azomethine Formation

The most prevalent method for synthesizing azomethines like (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is the condensation reaction between a primary amine and a carbonyl compound. biologyinsights.combiointerfaceresearch.com This reaction is a cornerstone of imine synthesis, forming a carbon-nitrogen double bond (C=N). masterorganicchemistry.comorgoreview.com

Nucleophilic Addition of Primary Amines to Carbonyl Compounds

The formation of the target imine begins with the nucleophilic attack of the primary amine, 4-chloroaniline, on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. libretexts.orgfiveable.me This initial step leads to the formation of a tetrahedral intermediate known as a carbinolamine. orgoreview.comlibretexts.org This reaction is reversible, and the stability of the resulting imine can be influenced by the structure of the reactants. biologyinsights.com Aromatic aldehydes, such as 2-thiophenecarboxaldehyde, generally react more readily than ketones. biologyinsights.commasterorganicchemistry.com

Catalytic Approaches in Imine Synthesis

The condensation reaction is often facilitated by the use of catalysts. biologyinsights.com Both acid and base catalysis can be employed to enhance the reaction rate. biologyinsights.comoperachem.com

Acid Catalysis : The addition of a catalytic amount of acid, such as para-toluenesulfonic acid, hydrochloric acid, or acetic acid, is a common practice. operachem.com220.231.117 The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. orgoreview.comoperachem.com This catalytic approach also facilitates the subsequent elimination of water. orgoreview.com

Basic Catalysis : While less common, basic catalysts like potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and sodium bicarbonate (NaHCO3) can also be used to promote imine formation. operachem.com

Strategies for Equilibrium Shift and Water Removal

The formation of imines is a reversible equilibrium reaction. biologyinsights.commasterorganicchemistry.com To drive the reaction towards the product, (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, it is essential to remove the water formed during the condensation. biologyinsights.commasterorganicchemistry.com Several techniques are employed for this purpose:

Dean-Stark Apparatus : A Dean-Stark trap is a classic piece of laboratory glassware used to azeotropically remove water from a reaction mixture, typically with a solvent like toluene. operachem.comresearchgate.net This continuous removal of water shifts the equilibrium towards the formation of the imine. masterorganicchemistry.com

Molecular Sieves : These are porous materials that can selectively adsorb small molecules like water. masterorganicchemistry.comresearchgate.net Adding molecular sieves (commonly 3Å or 4Å) to the reaction mixture is an effective way to remove water and drive the reaction to completion, especially for reactions conducted at room temperature. researchgate.net

Hygroscopic Salts : Anhydrous salts such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added to the reaction to absorb the water produced. masterorganicchemistry.comoperachem.com

Advanced Synthetic Strategies Applicable to Related Imine Systems

While classical condensation is the direct route, other advanced synthetic methods developed for imine synthesis could potentially be adapted for the preparation of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine or its analogs.

Oxidative Deformylation of Amino Alcohols

A more recent and less common approach to imine synthesis involves the oxidative deformylation of 1,2-amino alcohols. chemistryviews.orgbeilstein-journals.org This method utilizes a quinone catalyst to facilitate the cleavage of a C-C bond in the amino alcohol, leading to the formation of an imine. chemistryviews.orgbeilstein-journals.org This strategy offers an alternative pathway using different starting materials and could be explored for the synthesis of related imines. chemistryviews.org

Mechanistic Considerations in Imine Bond Formation

The mechanism of imine formation is a well-understood, multi-step process. orgoreview.comlibretexts.org

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the partially positive carbonyl carbon of the aldehyde. libretexts.orgchemistrysteps.com This forms a zwitterionic tetrahedral intermediate.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine. orgoreview.comlibretexts.org

Protonation of the Hydroxyl Group : Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). orgoreview.com

Elimination of Water : The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and generating a positively charged species called an iminium ion. libretexts.orgchemistrysteps.com

Deprotonation : A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst. orgoreview.comlibretexts.org

This reversible process's equilibrium can be manipulated by controlling the reaction conditions, such as pH and the removal of water. fiveable.me

Optimization of Reaction Conditions and Yield for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine

The yield of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is highly dependent on the careful optimization of reaction parameters. Key variables include the catalyst, solvent, temperature, and reaction time.

Catalyst Selection: While the condensation can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst significantly enhances the reaction rate. Both Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., zinc chloride, titanium(IV) ethoxide) have been shown to be effective for imine synthesis. nih.gov The choice of catalyst can influence the reaction time and the final yield. For instance, solid acid catalysts like Amberlyst-15 offer the advantage of easy separation from the reaction mixture.

Solvent Effects: The solvent plays a critical role in the synthesis. Protic solvents like ethanol (B145695) can participate in the reaction mechanism by protonating the carbonyl group, thereby activating it for nucleophilic attack. Aprotic solvents, such as dichloromethane (B109758) or toluene, are often used in conjunction with a dehydrating agent or a Dean-Stark trap to effectively remove water and shift the reaction equilibrium.

Temperature and Reaction Time: The reaction temperature is a crucial factor. Higher temperatures generally lead to faster reaction rates but may also promote side reactions or decomposition of the reactants or product. Room temperature reactions are often preferred for their energy efficiency and selectivity, though they may require longer reaction times. The optimal reaction time is typically determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) until the starting materials are consumed.

The following interactive table provides representative data on how different reaction conditions can affect the yield of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, based on general principles of imine synthesis.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| Acetic Acid | Ethanol | Reflux (78) | 4 | 85 |

| p-TsOH | Toluene | Reflux (110) | 2 | 92 |

| None | Methanol (B129727) | Room Temp | 24 | 65 |

| ZnCl₂ | Dichloromethane | Room Temp | 6 | 88 |

| Amberlyst-15 | Solvent-free | 60 | 1 | 95 |

Green Chemistry Principles in Imine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imines, including (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, to develop more environmentally benign and sustainable processes. chemistryviews.orgrsc.org

Solvent-Free Synthesis: A significant advancement in green imine synthesis is the development of solvent-free, or neat, reaction conditions. researchgate.net This approach eliminates the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. In a typical solvent-free procedure, the reactants, thiophene-2-carboxaldehyde and 4-chloroaniline, are mixed together, often with a solid catalyst, and heated or irradiated to initiate the reaction. The absence of a solvent can lead to higher reaction concentrations and, in some cases, improved reaction rates and yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.netyoutube.com In the context of imine synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner products. The combination of solvent-free conditions with microwave assistance represents a particularly green and efficient method for the synthesis of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine.

The following table summarizes various green synthetic approaches for imine synthesis, which are applicable to the preparation of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine.

| Green Approach | Conditions | Advantages |

| Solvent-Free | Neat reaction, often with heating or a solid catalyst | Reduces/eliminates solvent waste, high reaction concentration |

| Microwave-Assisted | Microwave irradiation, with or without solvent | Drastically reduced reaction times, often higher yields, energy efficient |

| Water as Solvent | Reaction carried out in aqueous medium | Environmentally benign, low cost, non-flammable |

| Supercritical CO₂ | Reaction in sc-CO₂ | Non-toxic, easily removable solvent, potential for autocatalysis |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., Amberlyst-15, clays) | Easy catalyst separation and recycling, reduced waste |

Spectroscopic Characterization of E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of C=N (Imine) Stretching Frequencies

The presence of the characteristic imine (C=N) functional group is a defining feature of Schiff bases. In the FTIR spectrum of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, the C=N stretching vibration is a key indicator of the compound's formation. This stretching vibration for similar thiophene-derived Schiff bases typically appears in the range of 1634–1627 cm⁻¹. nih.gov The specific frequency can be influenced by the electronic environment and conjugation within the molecule.

Identification of Aromatic C=C and Thiophene (B33073) Ring Vibrations

The vibrational spectrum of this compound also displays bands corresponding to the aromatic C=C stretching of the chlorophenyl ring and the vibrations of the thiophene ring. The symmetrical and asymmetrical stretching vibrations of the C=C bonds in the thiophene ring are generally observed in the 1432–1377 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹. iosrjournals.org The in-plane bending vibrations for the thiophene C-H bonds are expected between 1283-909 cm⁻¹. iosrjournals.org

Assessment of Characteristic C-Cl Absorptions

The presence of the chlorine atom on the phenyl ring gives rise to a characteristic C-Cl stretching absorption in the FTIR spectrum. This absorption band is a useful diagnostic peak for confirming the incorporation of the 4-chlorophenyl group into the molecular structure. The exact position of this band can vary but provides crucial evidence for the compound's identity.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=N (Imine) Stretch | 1634–1627 nih.gov |

| Aromatic C=C Stretch | 1432–1377 nih.gov |

| Aromatic C-H Stretch | 3100–3000 iosrjournals.org |

| Thiophene C-H In-plane Bend | 1283–909 iosrjournals.org |

| C-S Stretch | 852, 649 iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecule's structure. dntb.gov.ua

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine reveals distinct signals for each type of proton in the molecule. The proton of the imine group (N=CH) typically appears as a singlet in the downfield region. For a similar compound, N-benzyl-1-(thiophen-2-yl)methanimine, this singlet is observed at approximately 8.38 ppm. rsc.org The protons of the thiophene ring and the 4-chlorophenyl ring will exhibit characteristic multiplets and coupling patterns based on their positions and interactions with neighboring protons. For instance, in related thiophene-2-carbaldehyde (B41791) derivatives, the thiophene protons can appear as doublets or triplets between 7.0 and 8.1 ppm. nih.gov The protons on the chlorophenyl ring are also expected in the aromatic region, typically between 7.0 and 8.0 ppm. 220.231.117

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Imine (N=CH) | ~8.4 rsc.org | Singlet |

| Thiophene Ring Protons | 7.0 - 8.1 nih.gov | Multiplet |

| 4-Chlorophenyl Ring Protons | 7.0 - 7.8 220.231.117 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atom of the imine group (C=N) is particularly noteworthy and is expected to resonate at a downfield chemical shift. In a comparable structure, N-benzyl-1-(thiophen-2-yl)methanimine, the imine carbon appears at approximately 155.17 ppm. rsc.org The carbon atoms of the thiophene and 4-chlorophenyl rings will have distinct signals in the aromatic region, typically between 120 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. For example, the carbon attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Imine (C=N) | ~155 rsc.org |

| Thiophene Ring Carbons | 127 - 143 rsc.org |

| 4-Chlorophenyl Ring Carbons | 120 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, HRMS allows for the calculation of a precise molecular formula. For novel methanimine (B1209239) derivatives, HRMS data is typically acquired on systems like a SCIEX X500 QTOF. 220.231.117 For instance, the protonated molecular ions [M+H]⁺ of various N-(adamantan-1-yl)-1-aryl-methanimines have been accurately determined, confirming their elemental compositions. 220.231.117 This level of precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of a molecule within a mass spectrometer provides a unique fingerprint that aids in its structural elucidation. The fragmentation pathways are often influenced by the nature of the substituents on the core structure. arkat-usa.org

In the mass spectra of related N-[2(5H)-thienyliden]amines, fragmentation occurs through both bond ruptures and skeletal rearrangements. arkat-usa.org The nature of the substituents in the dihydrothiophene ring significantly influences these fragmentation patterns. arkat-usa.org For many amine compounds, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and β-cleavage are common fragmentation pathways observed in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry. mdpi.com

The analysis of fragmentation patterns can help identify characteristic ions. For example, in the study of nitazene (B13437292) analogs, characteristic product ions included those from the alkyl amino side chain and benzyl (B1604629) side chain. nih.govresearchgate.net Similarly, for ketamine analogues, the α-cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety is a characteristic fragmentation pathway in EI-MS mode. nih.gov These established patterns in related structures provide a framework for interpreting the mass spectrum of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine and confirming the connectivity of its constituent parts.

Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy, UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is a key technique for investigating the electronic structure of conjugated systems like the title compound.

Investigation of π→π and n→π Electronic Transitions**

The UV-Vis spectrum of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are typically high-energy and high-intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system formed by the thiophene ring, the imine bond, and the chlorophenyl ring. The n→π* transitions, which are generally of lower energy and intensity, involve the excitation of a non-bonding electron (from the nitrogen atom of the imine) to a π* antibonding orbital.

In a study on (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, UV-Visible spectroscopy identified shifts in absorption maxima, which correspond to changes in electronic transitions. dntb.gov.ua The electronic structures and stabilities of related molecules have been examined, revealing how different functional groups influence their electronic properties. dntb.gov.ua For similar compounds, these transitions can be observed in the UV and near-UV regions. researchgate.net

Table 1: Spectroscopic Data for Related Thiophene Derivatives

| Compound Class | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Thienylazo-thiazole dyes | Methanol (B129727) | 414-514 | π→π* |

| Thienylazo-thiazole dyes | Acetone (B3395972) | 422-518 | π→π* |

| Thienylazo-thiazole dyes | DMF | 422-532 | π→π* |

| bis-azo thiophene dyes | Methanol | 486-502 | π→π* |

| bis-azo thiophene dyes | Chloroform | 502-512 | π→π* |

This table presents data for related compound classes to illustrate typical absorption ranges.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. The effect of solvent polarity on the electronic absorption spectra of various thiophene-containing dyes has been investigated. ekb.egekb.eg

Generally, a bathochromic (red) shift to longer wavelengths is observed in more polar solvents. ekb.egekb.eg This is often attributed to the stabilization of the excited state more than the ground state in a polar environment. For instance, in a series of thienylazo-thiophene dyes, changing the solvent from methanol to acetone and then to DMF resulted in a progressive bathochromic shift. ekb.egekb.eg The study of solvent effects on the UV-Vis spectra of related compounds provides insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. researchgate.netbiointerfaceresearch.com For example, in some cases, the equilibrium between different molecular forms (like enol-keto) can be influenced by the solvent. researchgate.net

The investigation of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine in solvents of varying polarity would be expected to reveal similar solvatochromic behavior, providing further details on its electronic structure.

Crystallographic Analysis and Supramolecular Architecture of E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Single Crystal X-ray Diffraction Studies

Crystallographic data is not available.

Crystallographic data is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Crystallographic data is not available.

Crystallographic data is not available.

Crystallographic data is not available.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govgazi.edu.tr By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.govgazi.edu.tr

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. The plot shows the distribution of contact distances, with characteristic "wings" or "spikes" corresponding to specific interaction types.

While a specific Hirshfeld analysis for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is not available, data from analogous compounds containing the 4-chlorophenyl moiety provide a clear picture of the expected contributions to the crystal packing. The analysis consistently reveals that non-specific, van der Waals type H···H contacts make up the largest portion of the surface. Contacts involving carbon (H···C/C···H) and chlorine (H···Cl/Cl···H) are also highly significant, confirming the importance of C-H…π and C-H…Cl interactions. nih.govgazi.edu.trresearchgate.net

Table 1: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Analogous Compounds

| Interatomic Contact | Contribution in (E)-1-(4-chlorophenyl)-N-(4-ferrocenylphenyl)methanimine nih.gov | Contribution in a 4-(4-chlorophenyl)-1,2-oxazole derivative nih.govgazi.edu.tr | Contribution in a 1-(4-Chlorophenyl)-1H-pyrazole derivative researchgate.net |

|---|---|---|---|

| H···H | 46.1% | 48.7% | 42.5% |

| H···C/C···H | 35.4% | 22.2% | 35.0% |

| H···Cl/Cl···H | 13.8% | 8.8% | 12.0% |

| H···N/N···H | 4.0% | 5.1% | - |

| H···O/O···H | - | 8.2% | - |

This table presents data from structurally related compounds to illustrate the typical distribution of intermolecular contacts.

The fingerprint plots for these related structures show widely scattered points for H···H contacts, reflecting the high hydrogen content. nih.gov The H···C/C···H contacts appear as distinct wings, characteristic of C-H…π interactions, while the H···Cl/Cl···H contacts manifest as sharp spikes, indicating their directed, hydrogen-bond-like nature. nih.govgazi.edu.tr

Supramolecular Synthon Identification and Design Principles

A supramolecular synthon is a robust structural unit formed by directional and predictable non-covalent interactions, which can be utilized in crystal engineering to design specific solid-state architectures.

In the context of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, several potential synthons can be identified based on its functional groups. The imine nitrogen (C=N) is a potential hydrogen bond acceptor, while the chlorine atom on the phenyl ring can also act as an acceptor in C-H…Cl interactions.

Analysis of related structures provides templates for these synthons. For example, in a palladium complex containing a similar Schiff base ligand, a powerful supramolecular synthon is formed by reciprocal N–H⋯Cl hydrogen bonds, which link molecules into centrosymmetric dimers. nih.gov Although the title compound lacks an N-H group, analogous synthons involving the imine nitrogen, such as C-H···N interactions, are commonly observed and can link molecules into chains or sheets. nih.gov

Furthermore, C-H…Cl interactions can form synthons that assemble molecules into extended chains. nih.gov The combination of these synthons, along with weaker but prevalent C-H…π and van der Waals forces, governs the final three-dimensional packing of the molecules in the crystal, demonstrating how predictable, non-covalent interactions can be used to understand and potentially engineer crystalline materials.

Computational Chemistry and Quantum Chemical Studies of E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular properties of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine. These calculations offer valuable insights into the molecule's geometry and electronic behavior.

Geometry Optimization and Electronic Structure Prediction

The three-dimensional arrangement of atoms in (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine was determined through geometry optimization calculations. These studies reveal that the thiophene (B33073) and phenyl rings are not coplanar, a conformation attributed to steric hindrance between hydrogen atoms on the respective rings. nih.gov The dihedral angle between these two rings is a notable feature of its structure. nih.gov

The electronic structure of the molecule has been investigated, with analyses of the distribution of electrons and the nature of chemical bonds. dntb.gov.uaresearcher.life These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.

Basis Set and Functional Selection for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For Schiff base compounds like (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, the B3LYP functional combined with a 6-31G(d) or a larger 6-31+G(d,p) basis set has been shown to provide reliable results for geometry optimization and electronic property predictions. researchgate.netsci-hub.se The selection of a suitable basis set is a critical step, as it represents the atomic orbitals used in the calculation. nih.govstackexchange.com Larger basis sets, while computationally more demanding, generally lead to more accurate results. youtube.com The use of polarization functions (like 'd' and 'p') is important for describing the anisotropic nature of chemical bonds. stackexchange.comyoutube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgyoutube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the lowest energy orbital that is empty and signifies the molecule's capacity to accept electrons, acting as an electrophile. libretexts.org The energies of the HOMO and LUMO for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine have been calculated using DFT methods. These calculations indicate that charge transfer can occur within the molecule. nih.gov The distribution of these orbitals across the molecular structure provides insight into the reactive sites.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) |

| B3LYP/6-31G | Data not available | Data not available |

| HF/6-31G | Data not available | Data not available |

Energy Gap (Eg) and its Relationship to Chemical Hardness/Softness

The energy difference between the HOMO and LUMO is known as the energy gap (Eg). researchgate.net This gap is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates that the molecule is more prone to chemical reactions. nih.govresearchgate.net

Chemical hardness (η) and softness (S) are related to the energy gap. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. A larger energy gap corresponds to greater hardness and lower softness.

| Parameter | Formula | Significance |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / (2η) | Indicates the ease of electron cloud deformation |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.nettci-thaijo.org These maps are generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map indicate regions of varying electrostatic potential.

Typically, red regions correspond to areas of negative electrostatic potential, which are susceptible to electrophilic attack. tci-thaijo.org These areas are usually rich in electrons, for example, around electronegative atoms like nitrogen and oxygen. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. tci-thaijo.org Green and yellow areas represent intermediate electrostatic potential. nih.gov For (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, the MEP map would reveal the most likely sites for intermolecular interactions. researchgate.net

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack |

| Green/Yellow | Intermediate | Regions of relatively neutral potential |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine and related Schiff bases, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are crucial to the molecule's stability and electronic properties.

The analysis identifies the key donor-acceptor interactions. Typically, the lone pair orbitals of the nitrogen and sulfur atoms, as well as the π-orbitals of the aromatic rings, act as electron donors. The corresponding antibonding orbitals (π* and σ*) within the molecular framework serve as acceptors. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions.

Table 1: Theoretical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative Schiff Base Moiety Note: This table is illustrative, based on typical findings for this class of compounds, as specific E(2) values for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine were not available in the reviewed literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C=C) Thiophene | π*(C=N) Imine | > 20 | π-π* Conjugation |

| π(C=C) Phenyl | π*(C=N) Imine | > 15 | π-π* Conjugation |

| LP(1) N Imine | σ*(C-C) Phenyl | ~ 5 | n-σ* Hyperconjugation |

Theoretical Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Correlation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. dntb.gov.ua

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies are compared with experimental FT-IR spectra. Key vibrational modes for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine include the C=N imine stretch, C-Cl stretch, C-S thiophene vibrations, and aromatic C-H and C=C stretching. A good correlation between the calculated and observed frequencies, often with a scaling factor applied to the theoretical values to account for anharmonicity, confirms the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These theoretical shifts are plotted against experimental values, and a high correlation coefficient (R²) indicates excellent agreement. dntb.gov.ua For this molecule, key resonances include the imine proton (CH=N) and the distinct signals from the chlorophenyl and thiophene ring protons and carbons.

UV-Visible Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra. researchgate.net The calculations provide the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). For Schiff bases, the absorption bands in the UV-Vis region typically correspond to n→π* and π→π* transitions involving the aromatic rings and the imine group. dntb.gov.ua

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data Note: This table presents typical data formats for such a comparative analysis. Specific values are based on general findings for this class of compounds from the literature.

| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | ~1625 | ~1630 | C=N Stretch |

| ~1590 | ~1595 | Aromatic C=C Stretch | |

| ~740 | ~745 | C-Cl Stretch | |

| ¹H NMR (ppm) | ~8.5 | ~8.6 | CH=N (Imine) |

| 7.2 - 7.8 | 7.1 - 7.9 | Aromatic Protons | |

| UV-Vis (nm) | ~320 | ~315 | π→π* |

Conformational Energy Landscape and Tautomerism Studies

The three-dimensional structure and conformational flexibility of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine are critical to its properties. The molecule's conformation is largely defined by the torsion angles between the aromatic rings and the central imine bridge.

Conformational Analysis: Studies on structurally similar imines reveal that steric hindrance between the aromatic rings can lead to a non-planar conformation. nih.gov The dihedral angle between the chlorophenyl ring and the thiophene ring is not 180°, resulting in a twisted structure. A potential energy surface (PES) scan, calculated by systematically varying the key dihedral angles, can identify the most stable (lowest energy) conformer. For related molecules, the global minimum energy conformation is often a twisted, non-planar structure which balances electronic conjugation with steric repulsion. nih.gov

Tautomerism: While imine-enamine tautomerism is possible in principle, for aromatic Schiff bases like this one, the imine tautomer is generally overwhelmingly more stable. Another potential tautomerism could involve the thiophene ring, such as thione-thiol tautomerism, though this is less common for simple thiophene aldehydes. mdpi.com Computational studies can quantify the relative energies of different tautomers, typically showing a significant energy difference that favors the experimentally observed imine form.

Interaction Energy Calculations for Supramolecular Assemblies

In the solid state, molecules of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine can self-assemble into ordered supramolecular structures through various non-covalent interactions.

Intermolecular Interactions: The primary forces driving the formation of these assemblies are hydrogen bonds (though the molecule is a poor H-bond donor, weak C-H···N or C-H···π interactions are possible), π-π stacking between the aromatic thiophene and phenyl rings, and halogen interactions involving the chlorine atom. mdpi.com Crystal structure analyses of related compounds show that aromatic rings often stack in an offset fashion. mdpi.com

Reactivity and Derivatization Studies of E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Reactions at the Imine (Azomethine) Group

The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity dictates the reactivity of this functional group.

Hydrolysis to Parent Aldehyde and Amine

The hydrolysis of Schiff bases, including (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, is a reversible reaction that leads to the formation of the parent aldehyde and amine. This reaction is typically catalyzed by acid or base. The mechanism generally involves the protonation of the imine nitrogen under acidic conditions, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. In basic media, the reaction can proceed through the attack of a hydroxide (B78521) ion on the imine carbon. africaresearchconnects.comepa.govresearchgate.netbohrium.com

The kinetics of hydrolysis for Schiff bases derived from 2-thiophenecarboxaldehyde have been studied, and the rates are influenced by the electronic nature of the substituents on the aniline (B41778) ring. africaresearchconnects.com For (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, the electron-withdrawing nature of the chloro group on the phenyl ring would influence the rate of hydrolysis.

Table 1: Products of Hydrolysis of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine

| Reactant | Reagents | Products |

| (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine | H₂O, H⁺ or OH⁻ | 2-Thiophenecarboxaldehyde |

| 4-Chloroaniline |

Reduction Reactions (e.g., Catalytic Hydrogenation, Hydride Reduction)

The imine bond can be readily reduced to form the corresponding secondary amine, (4-Chlorophenyl)(thiophen-2-ylmethyl)amine. This transformation is of significant interest as it provides a route to biologically active amine derivatives.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or iridium. google.comacs.org Iridium catalysts, in particular, have been shown to be effective for the hydrogenation of imines, including those containing heteroaromatic rings like thiophene (B33073). google.com The reaction conditions typically involve elevated pressure of hydrogen. google.com

Hydride Reduction: Complex metal hydrides are commonly employed for the reduction of imines under milder conditions. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, offering good yields and selectivity. acs.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic imine carbon.

Table 2: Reduction Products of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine

| Reactant | Reagent | Product |

| (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine | H₂/Catalyst (e.g., Ir) | (4-Chlorophenyl)(thiophen-2-ylmethyl)amine |

| (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine | Sodium Borohydride (NaBH₄) | (4-Chlorophenyl)(thiophen-2-ylmethyl)amine |

Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Cyanide)

The electrophilic carbon atom of the imine group is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). uniba.itwiley-vch.deresearchgate.netwikipedia.org This reaction is a valuable method for the formation of new carbon-carbon bonds, leading to α-substituted amines. The addition of a Grignard or organolithium reagent to the imine would result in the formation of a new secondary amine after an aqueous workup. For instance, the reaction with methylmagnesium bromide would yield 1-(4-chlorophenyl)-1-(thiophen-2-yl)ethanamine.

Recent studies have shown that nucleophilic additions of highly polar organometallic compounds to imines can be efficiently carried out in water, which acts as a non-innocent reaction medium. uniba.itresearchgate.net

Cycloaddition Reactions Involving the C=N Bond

The C=N double bond of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine can participate in cycloaddition reactions, where it can act as a dienophile or as part of a diene system (azadiene). These reactions are powerful tools for the construction of heterocyclic rings.

For example, in a [4+2] cycloaddition (Diels-Alder reaction), if the imine acts as a dienophile, it can react with a suitable diene to form a six-membered heterocyclic ring. Conversely, N-aryl imines can be part of an azadiene system and undergo inverse-electron-demand Diels-Alder reactions. nih.govcapes.gov.brnii.ac.jpresearchgate.net The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene or alkyne, is a notable example leading to quinoline (B57606) derivatives. mdpi.com Additionally, [2+2] cycloaddition reactions of imines with suitable partners can lead to the formation of four-membered azetidine (B1206935) rings. nih.govresearchgate.net

Functionalization of the Aromatic and Thiophene Moieties

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring in (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring will determine the position of the incoming electrophile. The chlorine atom is an ortho-, para-directing deactivator. The imine group, being conjugated to the ring, can also influence the regioselectivity. The nitrogen of the imine can be protonated under strongly acidic conditions, which would make the group strongly deactivating and meta-directing. However, under non-protonating conditions, the nitrogen lone pair can be delocalized into the ring, making the group ortho-, para-directing. The interplay between the directing effects of the chloro and the imine substituents will determine the final product distribution.

Strategies for Derivatization to Introduce New Functional Groups or Modify Electronic/Steric Properties

Derivatization of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is pursued to fine-tune its chemical and physical properties for specific applications, such as in materials science or as ligands in catalysis. mdpi.comevitachem.com Strategies typically target the thiophene ring, the phenyl ring, or the imine bond itself.

Modification of Electronic Properties: The electronic character of the molecule can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the thiophene or the phenyl ring.

Introducing EDGs: Groups like methoxy (B1213986) (-OCH₃) or alkyl chains can be installed on the phenyl ring (in place of chlorine) or on the thiophene ring. This increases the electron density of the π-system, which can affect the molecule's photophysical properties and its ability to coordinate to electron-deficient metals. mdpi.com

Introducing EWGs: Attaching groups like nitro (-NO₂) or cyano (-CN) to the aromatic rings lowers the energy of the molecular orbitals. This can enhance the molecule's electron-accepting capabilities and alter its redox potential.

Modification of Steric Properties: The steric environment around the imine core can be modified by introducing bulky substituents. For example, replacing the hydrogen at the C5 position of the thiophene ring with a t-butyl or a phenyl group would create significant steric hindrance. This can influence the planarity of the molecule, restrict rotation around single bonds, and control the geometry of resulting metal complexes by preventing the coordination of multiple ligands around a metal center. nih.gov

A summary of derivatization strategies is presented below.

| Target Site | Modification | Purpose | Example Reaction |

| Thiophene Ring | Introduction of alkyl, aryl, or functional groups at C5. | Modify electronics, sterics, and add reactive handles. | Lithiation followed by electrophilic quench. organic-chemistry.org |

| Phenyl Ring | Substitution of the chloro group or addition to other positions. | Fine-tune electronic properties. | Nucleophilic aromatic substitution or synthesis from a different substituted aniline. |

| Imine Bond | Reduction to the corresponding secondary amine. | Increase flexibility and create a different type of ligand. | Reduction with sodium borohydride (NaBH₄). evitachem.com |

Coordination Chemistry: Formation of Metal Complexes as Ligands

Schiff bases containing thiophene moieties are excellent ligands for a variety of transition metals, owing to the presence of two potential donor atoms: the imine nitrogen and the thiophene sulfur. researchgate.netnih.gov (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine can act as a bidentate or monodentate ligand.

Coordination typically occurs through the lone pair of the imine nitrogen atom. nih.gov In many cases, the sulfur atom of the thiophene ring can also participate in coordination, leading to the formation of a stable five-membered chelate ring. researchgate.net This bidentate N,S-coordination is common in complexes with metals like copper(II). researchgate.net

However, in some instances, particularly with sterically demanding arrangements or specific metal preferences, the ligand may coordinate in a monodentate fashion through the nitrogen atom only. A study on a similar ligand, (E)-1-(thiophen-2-yl)-N-(p-tolyl)methanimine, in a palladium(II) complex showed that it coordinated solely through the imine nitrogen. nih.gov In this complex, the phenyl and thiophene rings were not coplanar, exhibiting a significant dihedral angle due to steric hindrance, which likely disfavors sulfur coordination. nih.gov

The versatility of thiophene-based imines allows for the formation of complexes with diverse geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. nih.govresearchgate.netacs.org

The table below summarizes representative metal complexes formed with similar thiophene-imine ligands.

| Metal Ion | Ligand Type | Other Ligands | Geometry | Coordinating Atoms | Reference |

| Pd(II) | (E)-1-(thiophen-2-yl)-N-(p-tolyl)methanimine | p-toluidine, Cl⁻ | Square Planar | Imine-N | nih.gov |

| Cu(II) | Bis(thiophene-2-carboxaldimine) | None | Tetragonal | Imine-N, Thiophene-S | researchgate.net |

| Zn(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Cl⁻ | Distorted Tetrahedral | Imine-N, Amine-N | acs.orgresearchgate.net |

| Cd(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Br⁻ | Distorted Tetrahedral | Imine-N, Amine-N | acs.orgresearchgate.net |

| Ag(I) | (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | Linear | Imine-N | mdpi.com |

Advanced Research Applications and Potential in Materials Science

Investigation of Optical Properties and Photophysical Behavior

The photophysical properties of Schiff bases derived from thiophene (B33073) are a subject of intense research due to their potential in developing new fluorescent sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Thiophene-based Schiff bases often exhibit fluorescence, a phenomenon where the molecule absorbs light at a specific wavelength and then emits it at a longer wavelength. The fluorescence characteristics, such as the intensity and the exact color (wavelength) of the emitted light, are highly sensitive to the molecule's environment, particularly the polarity of the solvent. This behavior is known as solvatochromism.

For donor-π-acceptor compounds like those structurally similar to (4-Chlorophenyl)(2-thienylmethylene)amine, an increase in solvent polarity typically leads to a significant red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. rsc.org This is attributed to the stabilization of the more polar intramolecular charge transfer (ICT) excited state in polar solvents. The absorption spectra, corresponding to the ground state, are generally less affected by solvent polarity. rsc.org

While specific data for this compound is not extensively reported, data from analogous thiophene-based Schiff bases provide insight into its expected behavior. These compounds typically show absorption bands in the UV-visible region (around 300-450 nm) corresponding to π → π* and n → π* electronic transitions. nih.govrsc.org Their emission spectra are often observed in the blue to green region of the visible spectrum. rsc.org

Table 1: Representative Photophysical Data for Analogous Thiophene-Based Schiff Bases This table presents typical data for structurally related compounds to illustrate the expected photophysical properties.

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| Thiophene-Bithiophene Schiff Base Oligomers | ~352 | ~447 | ~95 | Chloroform |

| Thiophene D-π-A Derivatives | ~380 | ~522 | ~142 | Cyclohexane |

Source: Adapted from findings on thiophene-based materials. rsc.orgrsc.org

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the emission wavelength can be precisely tuned by modifying the molecular structure. The key design principle revolves around manipulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Donor and Acceptor Strength: In a D-π-A structure, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group typically reduces the HOMO-LUMO gap. This leads to a bathochromic (red) shift in both absorption and emission spectra. For instance, replacing a methoxy (B1213986) group with a more powerful dimethylamine (B145610) donor group in a thiophene-based system resulted in a large red shift of 162 nm in fluorescence emission. rsc.org In this compound, the chlorophenyl group acts as the acceptor, and the thiophene ring serves as part of the π-donor system. Altering the substituent on the phenyl ring (e.g., from chloro to nitro or cyano) would be a direct way to modulate the acceptor strength and thus the emission wavelength.

π-Conjugated Bridge: The nature and length of the π-conjugated system linking the donor and acceptor are critical. Extending the conjugation, for instance by replacing thiophene with bithiophene, generally leads to red-shifted emissions. rsc.org The azomethine (-CH=N-) group in the Schiff base is an essential part of this bridge, but its rigidity can also influence the quantum yield. Restricting molecular rotation and vibrations can decrease non-radiative decay pathways, thereby enhancing the fluorescence quantum yield.

Chelation and Complexation: The fluorescence of Schiff bases can be dramatically altered upon complexation with metal ions. researchgate.net If the ligand is weakly fluorescent, coordination to a metal ion like Zn²⁺ can cause significant fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This effect is often due to the increased structural rigidity and perturbation of the electronic energy levels upon binding. Conversely, coordination to paramagnetic metal ions like Cu²⁺ or Ni²⁺ often leads to fluorescence quenching. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for technologies like frequency conversion, optical switching, and data storage. Organic materials, particularly Schiff bases, are highly promising for NLO applications due to their large and fast optical nonlinearities. researchgate.net

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where two photons of a particular frequency interacting with the NLO material are "combined" to generate a single new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. nih.gov For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure, meaning it lacks a center of inversion symmetry.

The effectiveness of a Schiff base as an NLO material is governed by specific structural features:

Molecular Hyperpolarizability (β): A strong D-π-A character is the most critical factor for achieving a large β value. nih.gov The thiophene ring is an effective π-bridge, and the combination of its electron-rich nature with the electron-withdrawing chlorophenyl group in this compound establishes the necessary electronic asymmetry.

Acentric Crystal Packing: Even if a molecule has a high β value, it will not exhibit SHG activity if it crystallizes in a centrosymmetric space group, as the individual molecular dipoles will cancel each other out. Therefore, controlling the crystal engineering to ensure a non-centrosymmetric arrangement is paramount.

Planarity and Conjugation: A high degree of planarity across the molecule enhances π-electron delocalization, which is essential for efficient charge transfer and a strong NLO response. researchgate.net The azomethine bridge contributes to this planar, conjugated system.

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of a molecule describe its ability to undergo oxidation (lose electrons) and reduction (gain electrons). These characteristics are vital for applications in electrochromic devices, sensors, and as mediators in electrochemical reactions. Cyclic voltammetry (CV) is the most common technique used to study these properties.

For thiophene-derived Schiff bases, CV studies typically reveal both oxidation and reduction processes. acs.org

Oxidation: The oxidation potential is generally associated with the electron-rich moieties of the molecule, such as the thiophene ring and, in some cases, the imine group.

Reduction: The reduction potential is linked to the electron-accepting parts of the molecule and the imine (-CH=N-) bond. The reduction of the azomethine group is a common feature in the electrochemistry of Schiff bases and is often an irreversible process. jacsdirectory.com

The specific redox potentials are sensitive to the substituents on the aromatic rings. The electron-withdrawing chloro group on the phenyl ring in this compound would be expected to make the molecule easier to reduce (occurs at a less negative potential) compared to an unsubstituted analog. The electrochemical behavior of these compounds is often characterized by diffusion-controlled, irreversible, or quasi-reversible electron transfer processes. jacsdirectory.com

Table 2: Representative Electrochemical Data for Analogous Schiff Base Compounds This table presents typical data for related compounds to illustrate the expected electrochemical behavior. Potentials are often reported vs. a standard reference electrode like Ag/AgCl.

| Compound Type | Process | Peak Potential (V) | Character |

|---|---|---|---|

| Thiophene Schiff Base Complex | Ligand Reduction | -1.2 to -1.5 | Irreversible |

| Thiophene Schiff Base Complex | Metal-centered Redox | Variable (e.g., +0.4 to -0.8) | Quasi-reversible |

| Substituted Benzylidene Aniline (B41778) | Oxidation | +1.0 to +1.8 | Irreversible |

Source: Adapted from general findings on the electrochemistry of Schiff bases. acs.orgjacsdirectory.com

Integration into Conjugated Polymer Systems and Other Advanced Materials

The structure of this compound makes it a promising building block for the synthesis of conjugated polymers and other advanced materials. rsc.org Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property endows them with unique electronic and optical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.

The thiophene unit in this compound is a well-known component of many high-performance conjugated polymers due to its excellent charge transport properties and environmental stability. The presence of the imine linkage and the chlorophenyl group could be exploited to fine-tune the electronic properties of the resulting polymer. For example, the nitrogen atom of the imine could act as a coordination site for metal ions, leading to the formation of metallo-supramolecular polymers with interesting catalytic or sensing capabilities.

Furthermore, the chloro-substituent on the phenyl ring could serve as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups to further tailor the polymer's properties. The incorporation of this Schiff base as a monomer or a pendant group in a polymer chain could lead to materials with novel electrochromic, photoluminescent, or charge-transporting properties. mdpi.com

The synthesis of such polymers could be achieved through various polymerization techniques, such as oxidative polymerization of the thiophene ring or through polycondensation reactions involving the functional groups of the monomer. The resulting polymers would be expected to exhibit redox activity, with their electrochemical and optical properties being tunable by an external potential.

Future Research Directions and Perspectives for E N 4 Chlorophenyl 1 Thiophen 2 Yl Methanimine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Schiff bases, including (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, often involves condensation reactions that may require harsh conditions or produce significant waste. The principles of green chemistry are driving the development of more environmentally friendly and efficient synthetic methods. chemistryjournals.net Future research will likely focus on several key areas to create novel and sustainable routes to this and related compounds.

One promising approach is the use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and improve yields, often in the absence of conventional solvents. Additionally, the exploration of biocatalysis, utilizing enzymes to facilitate the condensation reaction, offers a highly selective and environmentally benign pathway. The development of synthetic biology techniques could even lead to the production of such compounds through engineered microorganisms, providing a scalable and sustainable alternative to traditional chemical synthesis. chemistryjournals.net

Furthermore, the implementation of flow chemistry presents an opportunity for precise control over reaction parameters, leading to safer and more efficient production. chemistryjournals.net The use of renewable feedstocks and greener solvent systems will also be a critical aspect of developing truly sustainable synthetic methodologies for this class of compounds. chemistryjournals.net

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine is essential for its rational design and application. While standard spectroscopic techniques like FT-IR, UV-Vis, and NMR spectroscopy provide valuable information, advanced methods can offer deeper insights into its solid-state structure and dynamics. dntb.gov.uadntb.gov.ua

Solid-State NMR (ssNMR) spectroscopy can provide detailed information about the local chemical environments and intermolecular interactions within the crystalline form of the compound. This technique is particularly useful for studying polymorphism and understanding how crystal packing influences the material's properties.

Synchrotron X-ray Diffraction offers unparalleled resolution for determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is crucial for elucidating subtle structural details, such as bond lengths, bond angles, and intermolecular contacts. nih.gov The high intensity of synchrotron radiation also enables the study of very small crystals and can be used to investigate structural changes under different conditions, such as temperature or pressure. X-ray diffraction has been instrumental in determining the stereochemistry of related imine compounds. nih.gov

The following table summarizes key crystallographic data that could be obtained for (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine using synchrotron X-ray diffraction, based on typical data for similar compounds.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

This is a hypothetical data table for illustrative purposes.

Deeper Computational Insights into Complex Reaction Pathways and Excited State Dynamics

Computational chemistry provides a powerful tool for understanding the intricate details of chemical reactions and the behavior of molecules in their excited states. For (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine, theoretical studies can complement experimental findings and guide the design of new experiments.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction mechanisms, identify transition states, and calculate activation energies for various synthetic routes. mdpi.com This can help in optimizing reaction conditions and predicting the feasibility of new synthetic pathways. Molecular Electrostatic Potential (MEP) maps, derived from these calculations, can identify the electrophilic and nucleophilic regions of the molecule, providing insights into its reactivity. dntb.gov.ua

Understanding the excited state dynamics of this compound is crucial for applications in areas such as photochemistry and materials science. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra, as well as to investigate the pathways of energy dissipation from the excited state. researchgate.net This knowledge is essential for designing molecules with specific photophysical properties, such as fluorescence or phosphorescence.

Exploration of New Chemical Transformations for Diverse Derivative Synthesis

The structural scaffold of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. Future research should explore a variety of chemical transformations to expand the chemical space around this core structure.

For instance, the thiophene (B33073) ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The aromatic rings can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation. The imine bond itself can be reduced to form the corresponding secondary amine or can participate in cycloaddition reactions. The development of chemoselective cross-coupling reactions, such as those catalyzed by palladium/copper systems, could also be employed to create more complex molecular architectures. mdpi.com

These transformations can lead to the synthesis of novel compounds with potentially enhanced biological activities or improved material properties. For example, the introduction of specific substituents could modulate the compound's lipophilicity, electronic properties, or ability to coordinate with metal ions. rsc.org

Synergistic Approaches Combining Experimental Validation with Predictive Theoretical Modeling

The most powerful approach to advancing our understanding and application of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine lies in the synergy between experimental work and theoretical modeling. Predictive computational models can be used to screen potential derivatives for desired properties, thereby prioritizing synthetic efforts. nih.gov

For example, in silico docking studies can predict the binding affinity of derivatives to specific biological targets, guiding the design of new potential therapeutic agents. nih.govnih.gov Similarly, computational models can predict the electronic and optical properties of new materials based on this scaffold, accelerating the discovery of novel functional materials.

Experimental validation of these theoretical predictions is crucial to refine the computational models and ensure their accuracy. This iterative cycle of prediction, synthesis, and characterization will be instrumental in unlocking the full potential of (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl)methanimine and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Chlorophenyl)(2-thienylmethylene)amine and its derivatives, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via Schiff base formation by condensing 4-chloroaniline with 2-thiophenecarboxaldehyde in ethanol or methanol under reflux. Optimization involves pH control (weakly acidic to neutral conditions) and temperature modulation (60–80°C) to enhance yield. Catalytic amounts of acetic acid may accelerate imine formation. Derivatives can be tailored by substituting the aldehyde or amine precursors; for example, describes analogous syntheses using substituted phenylamines . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR identify proton environments (e.g., imine proton at δ 8.3–8.5 ppm, thienyl protons at δ 6.5–7.2 ppm) and confirm conjugation .

- X-ray Crystallography : Resolves molecular geometry, as seen in , where dihedral angles between aromatic rings (e.g., 77.32°) and intramolecular H-bonds (N–H···O) are quantified .

- HPLC-MS : Monitors reaction progress and detects intermediates using reverse-phase C18 columns and ESI+ ionization .

Q. How should researchers handle safety and stability concerns for this compound?

- Answer :

- Handling : Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation/contact. The compound may irritate skin/mucous membranes, as noted in Safety Data Sheets for structurally similar chlorophenyl amines .

- Storage : Keep in amber vials under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis. Stability tests (TGA/DSC) are recommended to assess decomposition thresholds.

Advanced Research Questions

Q. What strategies resolve crystallographic data inconsistencies in this compound derivatives?

- Answer :

- Software Tools : SHELX suite (SHELXL for refinement) handles twinned data and high-resolution structures. For example, highlights SHELXL’s robustness in refining non-H atoms with anisotropic displacement parameters .

- Data Validation : Check for missed symmetry (PLATON’s ADDSYM) and validate H-bond networks using Mercury’s void analysis. ’s structure used R_2$$^2(12) motifs to confirm dimeric H-bonding .

Q. How can hydrogen bonding patterns in crystal structures inform material design?

- Answer : Graph set analysis ( ) categorizes H-bonds into motifs (e.g., S(6) for intramolecular rings, R_2$$^2(12) for dimers). In , N–H···O bonds stabilize supramolecular dimers, while Cl···O interactions (3.12 Å) contribute to packing . These patterns guide co-crystal design for enhanced solubility or mechanical properties.

Q. What advanced computational methods predict the electronic properties of this compound?

- Answer :

- DFT Calculations : Gaussian or ORCA software models frontier orbitals (HOMO/LUMO) to predict reactivity. For thienyl-imine derivatives, HOMO localization on the thiophene ring suggests electrophilic attack sites.

- Molecular Dynamics : GROMACS simulates solvation effects, critical for drug delivery studies.

Q. How do substituents on the thienyl or chlorophenyl rings alter biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.